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Compound of Interest

Compound Name: Epigomisin O

Cat. No.: B150119 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Epigomisin O, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, possesses

a complex stereochemistry that is crucial for its biological activity. This technical guide provides

a comprehensive overview of the stereochemical elucidation of Epigomisin O, detailing the

experimental methodologies and spectroscopic data that have defined its three-dimensional

structure.

Core Stereochemical Features
The stereochemistry of Epigomisin O is characterized by several key features: the absolute

configuration of the chiral centers on the cyclooctadiene ring, the atropisomerism of the biaryl

linkage, and the conformation of the eight-membered ring. The determination of these features

has relied heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic

Resonance (NMR) and Circular Dichroism (CD).

Spectroscopic and Physicochemical Data
The definitive stereochemical assignment of Epigomisin O was first reported by Ikeya and

colleagues in 1979. The following table summarizes the key quantitative data from their

seminal work and other relevant studies on related lignans.
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Parameter Value Method Reference

Specific Rotation

([α]D)

+68.7° (c 0.15,

CHCl3)
Polarimetry Ikeya et al., 1979

Melting Point 108-110 °C
Melting Point

Apparatus
Ikeya et al., 1979

UV λmax (MeOH) nm

(log ε)

212 (4.62), 223 (sh,

4.54), 253 (sh, 4.01),

282 (sh, 3.54), 292

(sh, 3.44)

UV-Vis Spectroscopy Ikeya et al., 1979

IR (Nujol) cm-1
3560 (OH), 1595,

1580
Infrared Spectroscopy Ikeya et al., 1979

¹H-NMR (CDCl₃, ppm)
See detailed

assignment below
¹H-NMR Spectroscopy Ikeya et al., 1979

Circular Dichroism

(MeOH) Δε (nm)

+11.1 (221), -3.8

(242), +4.4 (258)
Circular Dichroism Ikeya et al., 1979

¹H-NMR Data (CDCl₃, 100 MHz) for Epigomisin O:
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-4 6.57 s

H-11 6.84 s

H-6α 2.50 m

H-6β 2.05 m

H-7 ~1.8 m

C-7 Me 0.81 d 7.0

H-8 ~2.3 m

C-8 Me 1.00 d 7.0

1-OMe 3.88 s

2-OMe 3.92 s

3-OMe 3.84 s

12-OMe 3.65 s

13-O-CH₂-O- 5.92, 5.95 d, d 1.5

C-14 OH 2.15 br s

Experimental Protocols
The stereochemical elucidation of Epigomisin O involved a series of detailed experimental

procedures, as outlined below.

Isolation of Epigomisin O
The isolation of Epigomisin O from the dried fruits of Schisandra chinensis was achieved

through a multi-step extraction and chromatographic process.

Caption: Isolation workflow for Epigomisin O.
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Spectroscopic Analysis
The structural and stereochemical characterization of Epigomisin O was performed using a

suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectra were recorded on a

100 MHz spectrometer in CDCl₃. The assignments of protons and their relative

stereochemistry were deduced from their chemical shifts, multiplicities, and coupling

constants. Nuclear Overhauser Effect (NOE) difference spectroscopy is a powerful technique

used to establish through-space proximity of protons, which is critical for determining the

relative stereochemistry and conformation of the cyclooctadiene ring. For

dibenzocyclooctadiene lignans, NOE correlations between the methyl groups and aromatic

protons, as well as between protons on the cyclooctadiene ring, are particularly informative.

Circular Dichroism (CD) Spectroscopy: The CD spectrum of Epigomisin O in methanol was

measured to determine the absolute configuration of the biaryl linkage (atropisomerism). The

sign of the Cotton effects at specific wavelengths is characteristic of either an (R)- or (S)-

biaryl configuration. For Epigomisin O, the observed positive Cotton effect around 220 nm

and 258 nm, and a negative Cotton effect around 242 nm are indicative of an (S)-biaryl

configuration.

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the

elemental composition and molecular weight of Epigomisin O.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provided

information about the functional groups present in the molecule (e.g., hydroxyl, methoxy,

methylenedioxy) and the conjugated aromatic system, respectively.

Stereochemical Assignment Workflow
The logical flow for assigning the stereochemistry of Epigomisin O is based on the integration

of data from various spectroscopic methods.
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Caption: Logical workflow for stereochemical determination.

Conclusion
The stereochemistry of Epigomisin O has been rigorously established through a combination

of meticulous isolation techniques and comprehensive spectroscopic analysis. The data from

¹H-NMR, including NOE studies, and Circular Dichroism have been pivotal in defining the

relative and absolute configurations of its chiral centers and the atropisomeric nature of its

biaryl axis. This detailed understanding of the three-dimensional structure of Epigomisin O is

fundamental for any future endeavors in its synthesis, medicinal chemistry, and

pharmacological evaluation. To date, a total synthesis or a single-crystal X-ray diffraction

analysis of Epigomisin O has not been reported in the literature, which represent potential

avenues for future research to further solidify its stereochemical assignment.

To cite this document: BenchChem. [Unraveling the Stereochemistry of Epigomisin O: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150119#understanding-the-stereochemistry-of-
epigomisin-o]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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